molecular formula C21H38N2O4 B3407195 Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate CAS No. 56677-79-3

Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate

Cat. No.: B3407195
CAS No.: 56677-79-3
M. Wt: 382.5 g/mol
InChI Key: DGBLGWVHPYOSAI-UHFFFAOYSA-N
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Description

Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate is a chemical compound known for its unique structure and properties. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used in various industrial and scientific applications due to its stability and reactivity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate typically involves the reaction of 2,2,6,6-tetramethylpiperidine with propanedioic acid derivatives. One common method includes the esterification of 2,2,6,6-tetramethylpiperidin-4-ol with propanedioic acid in the presence of a catalyst such as sulfuric acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous-flow synthesis techniques. These methods enhance the efficiency and yield of the compound by optimizing reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as hydrogen in the presence of a catalyst, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include nitroxide radicals, amines, and substituted piperidine derivatives, each with specific applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate
  • 2,2,6,6-Tetramethylpiperidine
  • 2,2,6,6-Tetramethylpiperidin-4-ol

Uniqueness

What sets Bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate apart from these similar compounds is its specific structure that allows for enhanced stability and reactivity. Its ability to form stable nitroxide radicals makes it particularly valuable in applications requiring long-term stability and resistance to oxidative degradation .

Properties

IUPAC Name

bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H38N2O4/c1-18(2)10-14(11-19(3,4)22-18)26-16(24)9-17(25)27-15-12-20(5,6)23-21(7,8)13-15/h14-15,22-23H,9-13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGBLGWVHPYOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CC(=O)OC2CC(NC(C2)(C)C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H38N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361342
Record name bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56677-79-3
Record name bis(2,2,6,6-tetramethylpiperidin-4-yl) propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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